molecular formula C9H9N3O2S B8337542 Benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide

Benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide

Cat. No. B8337542
M. Wt: 223.25 g/mol
InChI Key: UVGQCSMZLAJILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N-methoxy-N-methyl-2,1,3-benzothiadiazole-4-carboxamide

InChI

InChI=1S/C9H9N3O2S/c1-12(14-2)9(13)6-4-3-5-7-8(6)11-15-10-7/h3-5H,1-2H3

InChI Key

UVGQCSMZLAJILI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC2=NSN=C21)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of benzo[1,2,5]thiadiazole-4-carboxylic acid (Intermediate L1) (1.8 g, 9.99 mmol) (commercially available from Maybridge) in benzene (100 mL) was treated with oxalyl chloride (5.1 mL of a 2 M CH2Cl2 solution) and DMF (catalytic amount) at rt for 1 h. The solvent was removed under vacuum and re-suspended in benzene. The mixture was decanted into a flask and concentrated under vacuum. The acid chloride intermediate was dissolved in chloroform (10 mL) and added to a solution of N,O-dimethylhydroxylamine-HCl (1.47 g, 15 mmol) (commercially available from Aldrich) and triethylamine (4 mL, 30 mmol) in chloroform (90 mL) at 0° C. The mixture was stirred at rt for 2 h. The mixture was subjected to a standard aqueous work-up. All solvent was removed under vacuum and the residue was purified by chromatography on silica gel with 50% EtOAc:hexane to give benzo[1,2,5]thiadiazole-4-carboxylic acid methoxy-methyl-amide (Intermediate L2) 2 g (90% over two steps).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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Quantity
0 (± 1) mol
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0 (± 1) mol
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1.47 g
Type
reactant
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4 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three

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